4-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
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Description
4-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14N6OS and its molecular weight is 314.37. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research into compounds structurally related to 4-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide has demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis. The synthesis of substituted pyridines and pyrazines, which act as carboxylic acid isosteres, has shown varying degrees of potency against this pathogen, with activities ranging from 0.5 to 16 times that of the standard treatment pyrazinamide (Gezginci, Martin, & Franzblau, 1998).
Antituberculosis Activity
The design and synthesis of thiazole-aminopiperidine hybrid analogs, serving as novel Mycobacterium tuberculosis GyrB inhibitors, have been explored. These compounds, derived from similar structural frameworks, were evaluated for their in vitro antituberculosis activity, showcasing significant promise in inhibiting the bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication (Jeankumar et al., 2013).
Anticancer and Anti-inflammatory Activities
Novel pyrazolopyrimidine derivatives have been synthesized and assessed for their anticancer and anti-inflammatory activities. This research highlights the potential of these compounds, including those structurally related to this compound, in treating various cancers and inflammation by inhibiting the 5-lipoxygenase pathway, a critical enzyme in the inflammatory response (Rahmouni et al., 2016).
Heterocyclic Synthesis Applications
The utility of compounds within this chemical family extends into heterocyclic synthesis, where they serve as key intermediates or reactants in the creation of diverse heterocyclic structures. These applications underscore the versatility of pyrazole and thiadiazole derivatives in synthesizing novel compounds with potential biological activities (Mohareb et al., 2004).
Properties
IUPAC Name |
4-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-10-13(22-19-17-10)14(21)16-7-9-20-8-5-12(18-20)11-4-2-3-6-15-11/h2-6,8H,7,9H2,1H3,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYZFEAORZCSBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.